molecular formula C11H10FNO2S B13242505 Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B13242505
M. Wt: 239.27 g/mol
InChI Key: REGOKAMUOYQAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a methyl ester at position 2, an aminomethyl (-CH2NH2) group at position 3, and a fluorine atom at position 4.

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10FNO2S/c1-15-11(14)10-6(5-13)9-7(12)3-2-4-8(9)16-10/h2-4H,5,13H2,1H3

InChI Key

REGOKAMUOYQAOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)CN

Origin of Product

United States

Preparation Methods

Formation of the Benzothiophene Core

A common route to the benzothiophene nucleus involves cyclization reactions starting from halogenated benzaldehyde derivatives and thiol-containing compounds:

  • Example: Reaction of 2-bromo-4-fluorobenzaldehyde with thioglycolic acid or its esters under basic conditions (e.g., potassium carbonate in anhydrous DMF) at elevated temperatures (typically 60–130°C) leads to cyclization forming the benzothiophene ring with fluorine substitution at the 4-position.

  • Alternative methods use intramolecular Wittig reactions of phosphonium salts derived from mercaptobenzenemethanol and acyl chlorides, followed by treatment with triethylamine in dry toluene at around 110°C for 2 hours, yielding benzothiophene derivatives with high regioselectivity and purity after chromatographic purification.

Introduction of the Aminomethyl Group

The aminomethyl substituent at position 3 is typically introduced via a Mannich-type reaction:

  • The benzothiophene core bearing an aldehyde or activated position at C3 undergoes reaction with formaldehyde and a primary amine source (e.g., ammonia or ammonium salts) under acidic or neutral conditions to form the aminomethyl group.

  • This reaction is often performed under controlled temperature to avoid side reactions and to ensure regioselective substitution.

Esterification to Methyl Ester

The carboxylic acid functionality at position 2 is converted to the methyl ester via:

  • Treatment with methanol in the presence of acid catalysts such as hydrochloric acid under reflux conditions.

  • The esterification is carefully controlled to avoid hydrolysis or side reactions, often involving subsequent pH adjustments and extractions to isolate the ester in high yield.

Industrial Scale Considerations

  • Industrial production optimizes these steps by employing continuous flow reactors, microwave-assisted synthesis, and advanced purification methods like recrystallization and chromatography.

  • Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are fine-tuned to maximize yield (typically 58–96% in lab-scale reports) and product purity.

Detailed Process Example for Preparation

Step Description Conditions Notes
1 Cyclization of 2-bromo-4-fluorobenzaldehyde with methyl thioglycolate K2CO3, DMF, 60–130°C, 2–4 h Forms benzothiophene core with 4-fluoro substitution
2 Mannich reaction to introduce aminomethyl group at C3 Formaldehyde, primary amine, acidic or neutral pH, room temp to mild heat Selective substitution at position 3
3 Esterification of carboxylic acid to methyl ester Methanol, HCl catalyst, reflux (approx. 7 h) Controlled to avoid hydrolysis
4 Workup and purification pH adjustment (4–9 then 9–12), extraction with methylene chloride or toluene, drying, crystallization Optimized for >85% yield, purity >95%

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like DMF or DMSO are preferred for cyclization and Mannich reactions; methanol is used for esterification.

  • Catalysts and Bases: Potassium carbonate is commonly used for cyclization; hydrochloric acid for esterification; sodium hydroxide or potassium hydroxide for pH adjustments during workup.

  • Temperature: Cyclization typically occurs at 60–130°C; Mannich reaction at ambient to mild heating; esterification at reflux (~65°C for methanol).

  • Time: Reactions range from 2 hours (cyclization) to 7 hours (esterification) depending on scale and conditions.

  • Purification: Silica gel chromatography with petroleum ether/ethyl acetate mixtures, recrystallization, and solvent extraction are standard.

Representative Reaction Scheme

2-bromo-4-fluorobenzaldehyde + methyl thioglycolate
  --(K2CO3, DMF, 110°C)-->
4-fluoro-benzothiophene-2-carboxylate methyl ester intermediate
  --(Mannich reaction: formaldehyde + NH3)-->
this compound

Data Table: Yields and Conditions Summary

Reaction Step Reagents/Conditions Yield (%) Reference/Source
Cyclization of halobenzaldehyde with methyl thioglycolate K2CO3, DMF, 60–130°C, 2 h 70–90
Mannich reaction for aminomethyl introduction Formaldehyde, NH3, mild heat 65–85
Esterification (carboxylic acid to methyl ester) Methanol, HCl, reflux 7 h 85–89
Overall multi-step synthesis Combined optimized steps 58–88

Analytical and Purification Notes

  • pH Control: Critical during workup to prevent hydrolysis of methyl ester; initial pH adjustment to 4–9 at 5–10°C, followed by concentration and second pH adjustment to 9–12 before extraction.

  • Extraction Solvents: Methylene chloride preferred; toluene can be used with salt saturation of aqueous phase to improve extraction efficiency.

  • Avoidance of Intermediate Hydrochloride Isolation: Process designed to avoid isolating corrosive hydrochloride salts, improving apparatus compatibility and ecological profile.

  • Storage: Organic solution of the product is stored at low temperature (0–5°C) to prevent oligomerization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of ester to alcohol.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylate ester group can facilitate its transport across cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Compound Name Substituents (Position) Ester Group Molecular Formula CAS Number Key Features
This compound (Target) -CH2NH2 (3), -F (4) Methyl C11H11FN2O2S (hypothetical) N/A Aminomethyl enhances basicity; fluorine improves stability.
Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate -NH2 (3), -F (4) Methyl C10H8FNO2S 144899-95-6 Amino group may limit solubility compared to aminomethyl.
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate -SO2NH-(3-fluoro-4-methylphenyl) (3) Ethyl C18H16FNO4S2 932520-41-7 Sulfamoyl group introduces acidity; ethyl ester increases lipophilicity.
Methyl 5-amino-1-benzothiophene-2-carboxylate -NH2 (5) Methyl C10H9NO2S 20532-28-9 Lack of fluorine and positional isomerism may reduce metabolic resistance.

Key Observations:

Substituent Effects: Aminomethyl vs. Amino: The aminomethyl group in the target compound likely increases molecular weight and basicity compared to the simpler amino group in CAS 144899-95-6 . This could enhance interactions with acidic residues in biological targets. Fluorine Substitution: Fluorine at position 4 (target and CAS 144899-95-6) is absent in CAS 20532-28-9 , which may render the latter more susceptible to oxidative metabolism.

Ester Group Variations :

  • Methyl esters (target, CAS 144899-95-6, and CAS 20532-28-9) are less lipophilic than ethyl esters (CAS 932520-41-7), which could influence membrane permeability and pharmacokinetics.

Positional Isomerism: The amino group at position 5 (CAS 20532-28-9 ) versus position 3 (target and CAS 144899-95-6) may lead to divergent biological activities due to altered spatial interactions.

Research Implications and Limitations

While the provided evidence lacks direct experimental data on the target compound, structural analogs suggest hypotheses for further investigation:

  • Solubility: The aminomethyl group in the target compound could enhance water solubility compared to the amino group in CAS 144899-95-6, though this requires empirical validation.
  • Biological Activity: The sulfamoyl group in CAS 932520-41-7 is a common pharmacophore in enzyme inhibitors, suggesting the target compound’s aminomethyl group might be tailored for similar applications.

Biological Activity

Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (referred to as MAFB) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MAFB, including its mechanisms of action, interactions with biological targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

MAFB is characterized by its benzothiophene core , which consists of a fused benzene and thiophene ring, along with an aminomethyl group and a fluoro substituent . The molecular formula is C12H12FNO2SC_{12}H_{12}FNO_2S, with a molecular weight of approximately 239.27 g/mol .

Key Features

  • Benzothiophene Core : Provides a stable aromatic structure.
  • Fluorine Atom : Enhances electronic properties, potentially affecting reactivity and binding affinity.
  • Aminomethyl Group : May facilitate hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of MAFB is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that MAFB may modulate the activity of targets involved in various disease pathways:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes linked to cancer and neurological disorders, indicating potential therapeutic roles for MAFB .
  • Receptor Binding : The unique structure may allow MAFB to bind selectively to certain receptors, influencing cellular signaling pathways .

Biological Activity Studies

Research has demonstrated several biological activities associated with MAFB:

  • Anticancer Activity : Initial studies indicate that MAFB exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human cancer cells .
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, MAFB is being explored for its potential in treating neurodegenerative diseases .
  • Cholinesterase Inhibition : Some studies have indicated that compounds related to MAFB can inhibit cholinesterase, which may be beneficial in managing conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MAFB, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylateC12H11NO2SC_{12}H_{11}NO_2SLacks fluorine; different biological profile
Methyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylateC12H11ClNO2SC_{12}H_{11}ClNO_2SContains chlorine; altered reactivity
Methyl 3-(aminomethyl)-1-naphthalenecarboxylateC13H13NO2C_{13}H_{13}NO_2Naphthalene derivative; distinct properties

MAFB's fluorine substituent imparts unique electronic characteristics that may enhance its biological activity compared to these analogs .

Case Studies

Several case studies have focused on the biological evaluation of MAFB:

  • Case Study 1 : A study examined the cytotoxic effects of MAFB on breast cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .
  • Case Study 2 : Research on neuroprotective effects showed that MAFB could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.